![molecular formula C14H15NO2S B2465570 [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-56-1](/img/structure/B2465570.png)
[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
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Overview
Description
This compound is a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl group . The molecular formula of this compound is C14H15NO2S and its molecular weight is 261.34 .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its constituent parts. It would have a central acetic acid structure, with the 4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl group attached where the hydrogen atom would normally be in acetic acid .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds like “[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid”, have been found to possess various biological activities . These activities include:
- Antiviral : Indole derivatives have been reported to show inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : They have potential anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown anticancer properties .
- Anti-HIV : Certain indole derivatives have been used in the treatment of HIV .
- Antioxidant : They can act as antioxidants .
- Antimicrobial : Indole derivatives have been found to have antimicrobial properties .
- Antitubercular : They can be used in the treatment of tuberculosis .
- Antidiabetic : Some indole derivatives have antidiabetic properties .
- Antimalarial : They have been used in the treatment of malaria .
- Anticholinesterase activities : Indole derivatives can inhibit cholinesterase, an enzyme important for nerve function .
Proteomics Research
“[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments and analyses in this field .
Reactant in Chemical Synthesis
Compounds similar to “[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” have been used as reactants in chemical synthesis . For example, 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
Mechanism of Action
Target of Action
The primary targets of [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Thiazole derivatives have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-11(6-9(8)2)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKXULISNHIFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid |
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